

Technical Support Center: [11C]PHNO Handling and Quality Control

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Compound of Interest

Compound Name: [11C]Phno

Cat. No.: B1236458

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and quality control of [11C]PHNO.

Frequently Asked Questions (FAQs)

Q1: What is [11C]PHNO and what is its primary application?

A1: [11C]PHNO ((+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1][2]oxazin-9-ol) is a potent dopamine D2/D3 receptor agonist radiotracer used in Positron Emission Tomography (PET) imaging.[2][3][4] It is particularly valuable for investigating the dopaminergic system in neuropsychiatric disorders due to its preference for the D3 receptor subtype and its high sensitivity to endogenous dopamine levels.[1][5]

Q2: What makes the synthesis of [11C]PHNO particularly challenging?

A2: The radiosynthesis of [11C]PHNO is a complex four-step process that requires harsh reaction conditions, including the use of highly reactive reagents like Grignard reagents and lithium aluminum hydride (LAH), and strict inert atmospheric conditions to prevent contamination with moisture and oxygen.[2][3][4][6] This complexity makes the synthesis prone to failure.[2][3][4]

Q3: What are the critical quality control parameters for [11C]PHNO before human administration?

A3: The critical quality control tests for **[11C]PHNO** include:

- Radiochemical Purity: To ensure that the radioactivity is predominantly from **[11C]PHNO** and not from radioactive impurities.
- Specific Activity: To ensure that the mass of the injected compound is low enough to avoid pharmacological effects.^[7]
- Residual Solvents: To ensure that levels of solvents used during synthesis are below safety limits.
- Sterility: To ensure the absence of microbial contamination.
- Endotoxin (Pyrogen) Testing: To ensure the absence of fever-inducing substances.^[1]

Q4: Are there any known side effects of **[11C]PHNO** administration in humans?

A4: Yes, transient and mild nausea has been reported in some subjects following the injection of **[11C]PHNO**.^[7] The administered mass of PHNO is therefore kept at a minimum to avoid pharmacological effects.^[7]

Troubleshooting Guides

[11C]PHNO Synthesis Failure

The four-step synthesis of **[11C]PHNO** is highly susceptible to failure. Below is a guide to troubleshoot common issues based on the analysis of the semi-preparative HPLC chromatogram of the crude reaction mixture.^{[3][6]}

Observed Problem in HPLC Chromatogram	Potential Cause	Recommended Action
No significant radioactive peaks	Failure in the initial $[11\text{C}]\text{CO}_2$ trapping or Grignard reaction.	- Check the $[11\text{C}]\text{CO}_2$ target performance and delivery lines.- Ensure the Grignard reagent is fresh and active.- Verify the inertness of the reaction system.
Presence of early eluting peaks (e.g., $[11\text{C}]\text{propionic acid}$) but no product peak	Failure of the acylation step (conversion to $[11\text{C}]\text{propionic acid chloride}$ or subsequent reaction with the precursor).	- Check the activity and purity of thionyl chloride (SOCl_2). ^[3] - Ensure the precursor solution is water-free.- Verify the reaction temperature and time.
Presence of intermediate amide peak but little to no $[11\text{C}]\text{PHNO}$ peak	Incomplete or failed reduction step.	- Use fresh, high-quality lithium aluminum hydride (LAH). ^[3] - Ensure strict anhydrous conditions during LAH addition.- Check the reaction temperature; some protocols require cooling. ^[3]
Broad peaks or multiple unidentified peaks	Presence of moisture or oxygen in the reaction system.	- Thoroughly dry all glassware and reagents.- Ensure a high-quality inert atmosphere (e.g., argon or nitrogen) is maintained throughout the synthesis. ^{[2][3][4][6]}
Low radiochemical yield	Suboptimal reaction conditions or reagent degradation.	- Optimize reaction times and temperatures. A room temperature synthesis has been shown to reduce synthesis time and improve yield. ^{[2][3][4]} - Use fresh reagents for each synthesis.

Quality Control Specifications

The following tables summarize the recommended quality control specifications for [11C]PHNO.

Table 1: Radiochemical and Chemical Purity

Parameter	Method	Acceptance Criteria	Typical Results Reported
Radiochemical Purity	High-Performance Liquid Chromatography (HPLC) with UV and radiation detectors	≥ 95%	> 95% ^[3] , > 97.3% ^[7]
Chemical Purity	HPLC with UV detector	Identification of PHNO peak by comparison with a reference standard. Absence of significant impurities.	N/A
Radiochemical Identity	Co-elution of the radioactive peak with the [11C]PHNO reference standard on HPLC	Retention time of the main radioactive peak should match that of the reference standard.	N/A

Table 2: Specific Activity

Parameter	Method	Acceptance Criteria	Typical Values Reported at Time of Injection
Specific Activity	Calculated from the total radioactivity and the mass of PHNO determined by HPLC with a calibrated UV detector.	Should be high enough to ensure the injected mass is below the threshold for pharmacological effects (e.g., < 29 ng/kg).[7]	27 ± 3 MBq/nmol[7], 45 ± 18 MBq/nmol[8]

Table 3: Residual Solvents

Limits are based on USP General Chapter <467> for Class 2 solvents, which should be limited in pharmaceutical products.[9][10][11][12] The specific solvents may vary depending on the synthesis protocol.

Solvent	Class (ICH Q3C/USP <467>)	Concentration Limit (ppm)
Acetonitrile	2	410
Tetrahydrofuran (THF)	2	720
Ethanol	3	5000

Table 4: Sterility and Endotoxin Limits

Parameter	Method	Acceptance Criteria
Sterility	Direct inoculation or membrane filtration followed by incubation in growth media.	No microbial growth.
Bacterial Endotoxins (Pyrogens)	Limulus Amebocyte Lysate (LAL) test (e.g., kinetic chromogenic method).[1][2][4]	< 175 EU / V, where V is the maximum recommended dose in mL.

Experimental Protocols

Radiochemical Purity and Identity by HPLC

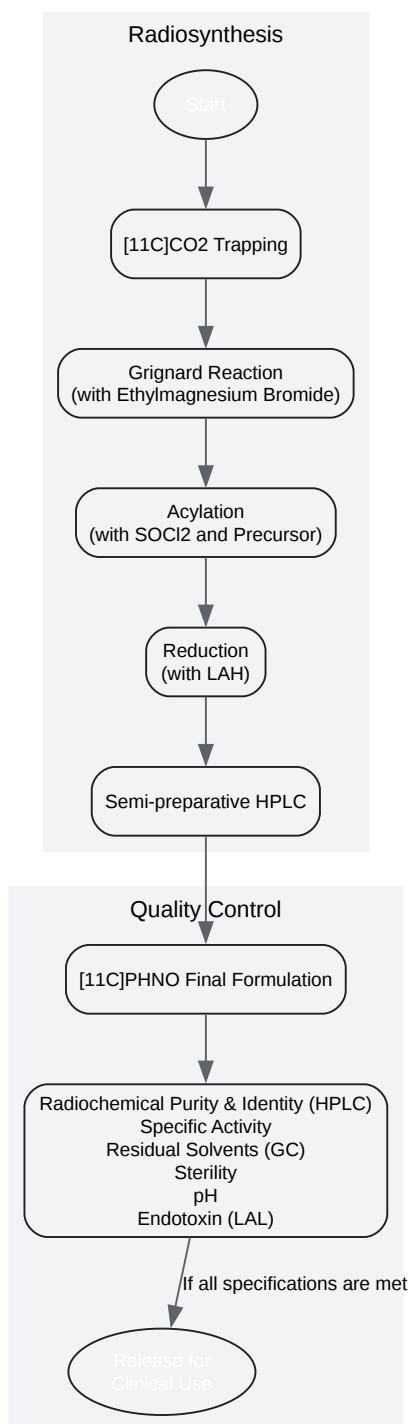
- System: An HPLC system equipped with a reverse-phase C18 column, a UV detector (set at a wavelength to detect PHNO, e.g., 280 nm), and a radioactivity detector.
- Mobile Phase: A suitable mixture of solvents, such as acetonitrile and a buffer (e.g., ammonium formate), run in either isocratic or gradient mode to achieve good separation of **[11C]PHNO** from potential impurities.
- Procedure: a. Inject a small aliquot of the final **[11C]PHNO** formulation onto the HPLC column. b. Inject a solution of the non-radioactive PHNO reference standard to determine its retention time. c. The radioactive peak from the **[11C]PHNO** injection should have the same retention time as the UV peak from the reference standard, confirming its identity. d. Radiochemical purity is calculated by integrating the area of the **[11C]PHNO** peak and dividing it by the total area of all radioactive peaks in the chromatogram.

Sterility Testing

- Method: A sample of the final product is passed through a 0.22 µm sterile filter.[\[13\]](#)
- Procedure: The filter is then aseptically transferred to sterile soybean-casein digest and fluid thioglycollate media.
- Incubation: The media are incubated at appropriate temperatures (e.g., 20-25°C for soybean-casein digest and 30-35°C for fluid thioglycollate) for 14 days.
- Result: The absence of turbidity in the media indicates that the product is sterile.

Visualizations

[11C]PHNO Synthesis and Quality Control Workflow

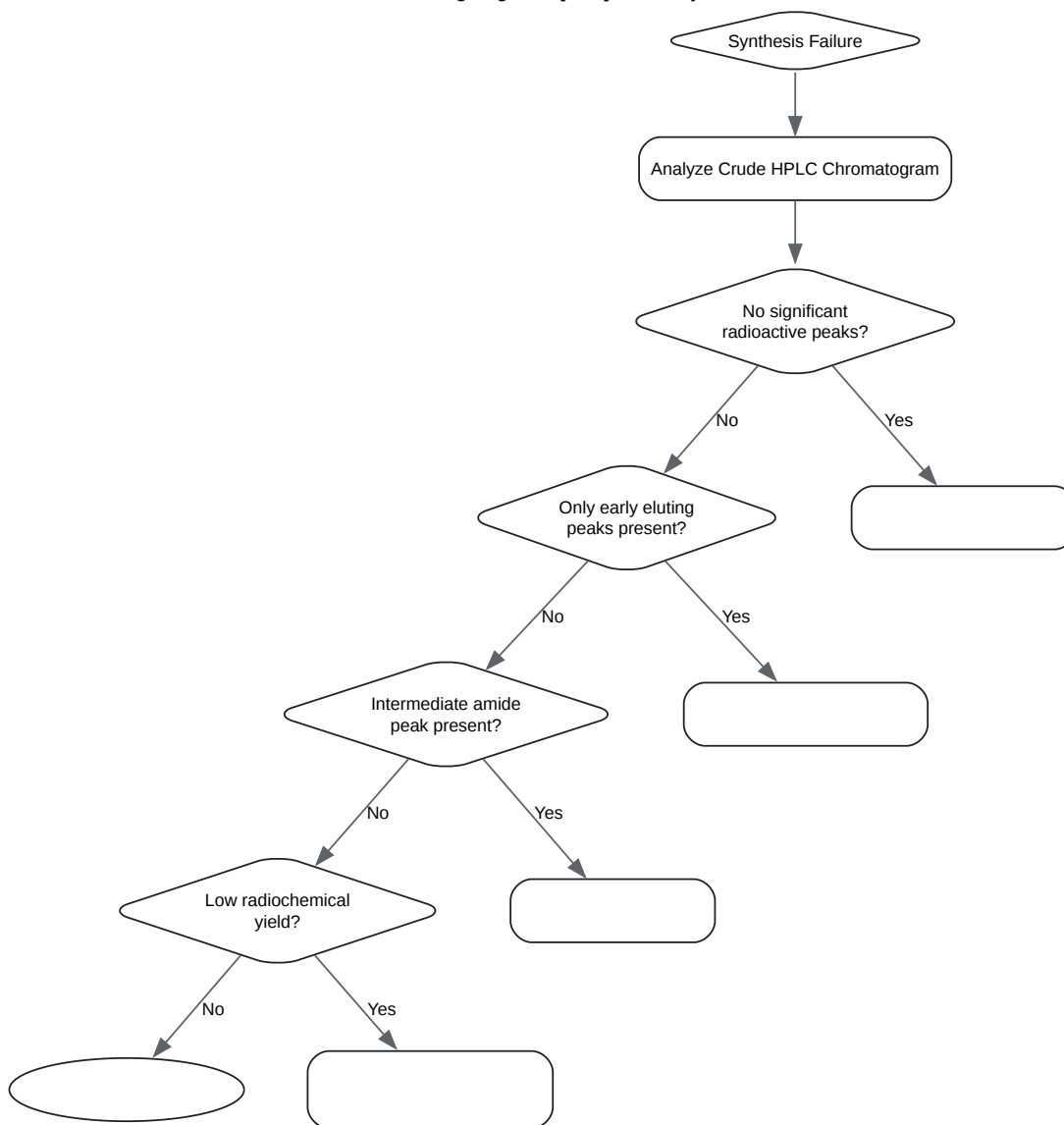
[11C]PHNO Synthesis and Quality Control Workflow

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Caption: Workflow for the synthesis and quality control of **[11C]PHNO**.

Troubleshooting Logic for [11C]PHNO Synthesis

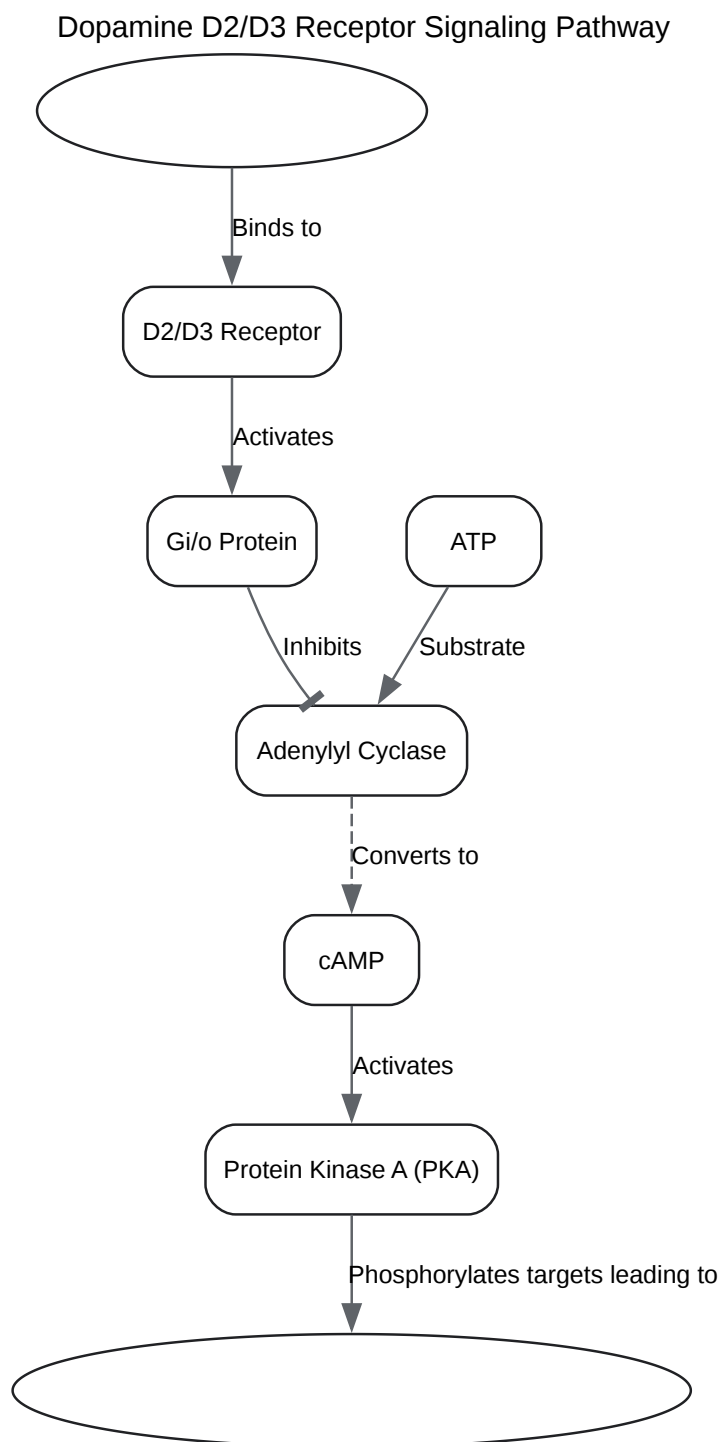
Troubleshooting Logic for [11C]PHNO Synthesis



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Caption: Decision tree for troubleshooting failed **[11C]PHNO** syntheses.

Dopamine D2/D3 Receptor Signaling Pathway



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